Cas no 836-30-6 ((4-Nitrophenyl)phenylamine)

(4-Nitrophenyl)phenylamine structure
(4-Nitrophenyl)phenylamine structure
商品名:(4-Nitrophenyl)phenylamine
CAS番号:836-30-6
MF:C12H10N2O2
メガワット:214.220002651215
MDL:MFCD00007301
CID:40046
PubChem ID:24846611

(4-Nitrophenyl)phenylamine 化学的及び物理的性質

名前と識別子

    • 4-Nitro-N-phenylaniline
    • 4-Nitrodiphenylamine
    • (4-Nitrophenyl)pheny
    • (4-Nitrophenyl)phenylamine
    • P-nitrodiphenylamine
    • 4-Nitro-N-phenylbenzenamine (ACI)
    • Diphenylamine, 4-nitro- (8CI)
    • N-(4-Nitrophenyl)aniline
    • N-(4-Nitrophenyl)benzenamine
    • N-(p-Nitrophenyl)aniline
    • N-Phenyl-4-nitroaniline
    • N-Phenyl-4-nitrobenzenamine
    • N-Phenyl-p-nitroaniline
    • NSC 33836
    • Phenyl(4-nitrophenyl)amine
    • 4-NITRO DIPHENYLAMINE
    • NS00008032
    • A840617
    • HSDB 5763
    • EINECS 212-646-2
    • NSC-33836
    • BRN 2051910
    • NCGC00164030-01
    • 4-Ndpa
    • 4-Nitro-diphenylamine
    • BCP32012
    • AKOS015960695
    • (4-nitrophenyl)-phenyl-amine
    • (4-nitro-phenyl)-phenyl-amine
    • 4-NITRODIPHENYLAMINE [HSDB]
    • 4-Nitrodifenylamin [Czech]
    • SR-01000421153
    • SR-01000421153-1
    • Diphenylamine, 4-nitro-
    • p-Nitrophenylphenylamine
    • CHEMBL1323785
    • NCGC00259849-01
    • 4-12-00-01619 (Beilstein Handbook Reference)
    • HMS2605G24
    • MFCD00007301
    • W-104137
    • N-(4-Nitrophenyl)-N-phenylamine #
    • 4-nitro-N-phenyl-aniline
    • Oprea1_074824
    • BDBM93782
    • 4-Nitro-N-phenylaniline;p-Nitrodiphenylamine;Benzenamine, 4-nitro-N-phenyl-
    • NCGC00257118-01
    • Benzenamine, 4-nitro-N-phenyl-
    • MLS000584664
    • N'-Trityl-L-histidine
    • NCGC00164030-02
    • DTXSID8027323
    • AC-12155
    • cid_13271
    • NSC33836
    • FT-0619232
    • CCRIS 5174
    • 5ZOC179N5D
    • AI3-02915
    • Tox21_202300
    • AKOS000286122
    • SCHEMBL224794
    • N-(4-Nitrophenyl)-N-phenylamine
    • 4-Nitrodifenylamin
    • Tox21_303333
    • InChI=1/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13
    • 4-Nitrodiphenylamine, 99%
    • 836-30-6
    • BS-23271
    • Amine, diphenyl, 4-nitro-
    • UNII-5ZOC179N5D
    • CAS-836-30-6
    • SMR000203627
    • Q230012
    • N-phenyl-N-(4-nitrophenyl)amine
    • DTXCID107323
    • WLN: WNR DMR
    • 4Nitrodifenylamin
    • A12872
    • pNitrodiphenylamine
    • Benzenamine, 4nitroNphenyl
    • 4-NITRO-N-PHENYLBENZENAMINE
    • N(4Nitrophenyl)benzenamine
    • 4NitroNphenylaniline
    • 4-NITRODIFENYLAMIN (CZECH)
    • pNitrophenylphenylamine
    • XH1433
    • 4-NITRO DI PHENYL AMINE
    • STK182596
    • Diphenylamine, 4nitro
    • Aniline, 4-nitro-N-phenyl-
    • 4NDPA
    • Amine, diphenyl, 4nitro
    • aniline, N-(4-nitro)phenyl-
    • DB-056727
    • MDL: MFCD00007301
    • インチ: 1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
    • InChIKey: XXYMSQQCBUKFHE-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(NC2C=CC=CC=2)=CC=1)=O
    • BRN: 2051910

計算された属性

  • せいみつぶんしりょう: 214.07400
  • どういたいしつりょう: 214.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2042 (rough estimate)
  • ゆうかいてん: 132-135 °C (lit.)
  • ふってん: 211 ºC (30 mmHg)
  • フラッシュポイント: 190°C
  • 屈折率: 1.6660 (estimate)
  • すいようせい: 不溶性
  • PSA: 57.85000
  • LogP: 3.93460
  • じょうきあつ: 0.0±0.9 mmHg at 25°C
  • ようかいせい: 未確定

(4-Nitrophenyl)phenylamine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305 + P351 + P338
  • 危険物輸送番号:3077
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • RTECS番号:JJ9600000
  • 危険物標識: Xi
  • 危険レベル:9
  • TSCA:Yes
  • ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • 包装グループ:III
  • セキュリティ用語:9
  • 包装等級:III
  • リスク用語:R36/37/38

(4-Nitrophenyl)phenylamine 税関データ

  • 税関コード:2921440000
  • 税関データ:

    中国税関番号:

    2921440000

    概要:

    2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

(4-Nitrophenyl)phenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N504460-1g
(4-Nitrophenyl)phenylamine
836-30-6
1g
$ 91.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044485-5g
4-Nitro-N-phenylaniline
836-30-6 95%
5g
¥1101.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00728-5g
4-Nitrodiphenylamine, 98+%
836-30-6 98+%
5g
¥3091.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00728-1g
4-Nitrodiphenylamine, 98+%
836-30-6 98+%
1g
¥666.00 2023-02-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
103578-1G
(4-Nitrophenyl)phenylamine
836-30-6
1g
¥539.3 2023-12-10
Alichem
A019117322-5g
4-Nitro-N-phenylaniline
836-30-6 95%
5g
$151.41 2023-08-31
TRC
N504460-250mg
(4-Nitrophenyl)phenylamine
836-30-6
250mg
$ 68.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-100g
4-Nitrodiphenylamine
836-30-6 98%
100g
¥11,199.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-1g
(4-Nitrophenyl)phenylamine
836-30-6 98%
1g
¥213.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-25g
4-Nitrodiphenylamine
836-30-6 98%
25g
¥3,999.00 2021-05-25

(4-Nitrophenyl)phenylamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
High pressure organic chemistry. XII. A convenient synthesis of aromatic amines from activated aromatic fluorides
Kotsuki, Hiyoshizo; et al, Synthesis, 1990, (12), 1147-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
リファレンス
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  3 d, 1.5 GPa, 30 °C
リファレンス
High-pressure synthesis of oligoanilines
Brown, Christopher L.; et al, Synthesis, 2003, (16), 2511-2517

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
リファレンス
Synthesis, crystal structures of a series of novel 2,2':6',2''-terpyridine derivatives: The influences of substituents on their photophysical properties and intracellular acid organelle targeting
Liu, Jie; et al, Dyes and Pigments, 2016, 128, 149-157

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Copper, di-μ-chlorobis[2-[1-[[2-(hydroxy-κO)ethyl]imino-κN]ethyl]phenolato-κO]di… Solvents: Dimethyl sulfoxide ;  10 h, 80 °C
リファレンス
Homo and hetero-bridged dinuclear copper(II) complex: Synthesis, X-ray structure and catalytic N-arylation
Maity, Tanmoy; et al, Polyhedron, 2019, 173,

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ;  12 - 16 h, 80 °C
リファレンス
Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines
Akram, Manjur O.; et al, Organic Letters, 2019, 21(19), 8101-8105

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Copper(1+), tetrakis(N,N-dimethyl-4-pyridinamine-κN1)iodo-, iodide (1:1), (SP-5-… Solvents: Methanol ;  10 min, rt
リファレンス
A quick Chan-Lam C-N and C-S cross coupling at room temperature in the presence of square pyramidal [Cu(DMAP)4I]I as a catalyst
Roy, Subhasish; et al, Chemical Communications (Cambridge, 2016, 52(6), 1170-1173

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Cupric acetate Solvents: Dichloromethane
リファレンス
Copper salt catalysis of N-phenylation of amines by trivalent organobismuth compounds
Barton, Derek H. R.; et al, Tetrahedron Letters, 1987, 28(8), 887-90

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
リファレンス
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, reflux
リファレンス
Magnetically recyclable magnetite-palladium (Nanocat-Fe-Pd) nanocatalyst for the Buchwald-Hartwig reaction
Sa, Sofia; et al, Green Chemistry, 2014, 16(7), 3494-3500

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Copper Solvents: Dichloromethane
リファレンス
Metallic copper catalysis of N-arylation of amines by triarylbismuth diacylates
Barton, Derek H. R.; et al, Tetrahedron Letters, 1986, 27(31), 3615-18

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  5.5 h, 90 °C
リファレンス
CoII immobilized on an aminated magnetic metal-organic framework catalyzed C-N and C-S bond forming reactions: a journey for the mild and efficient synthesis of arylamines and arylsulfides
Mohammadinezhad, Arezou; et al, New Journal of Chemistry, 2019, 43(39), 15525-15538

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Tetrahydrofuran ;  60 min, 65 °C
リファレンス
Magnetic MCR-Functionalized Graphene Oxide Complexed with Copper Nano-Particles: An Efficient and Recyclable Nanocatalyst for Ullmann C-N Coupling Reaction
Bagheri, Hashem; et al, Polycyclic Aromatic Compounds, 2023, 43(8), 7580-7596

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[3-(triethoxysilyl)propyl]-, chloride (1:1) (Silica supported functionalized ionic liquid derivative with CuCl3) Solvents: Acetonitrile ;  2 h, reflux
リファレンス
Silica Supported Ionic Liquid CuCl3-IL-SiO2: A Novel and Highly Efficient Catalyst for Ullmann C-N and C-O Cross-coupling Reactions Under Mild Conditions
Yao, Nan; et al, Current Organic Chemistry, 2017, 21(4), 368-377

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ,  Thiocarbohydrazide ,  Nickel Solvents: Ethanol ;  6 h, 95 °C
リファレンス
A novel Fe3O4@TCH@Ni(II) nanoparticle: An efficient magnetically retrievable nanocatalyst for C-C and C-heteroatom bond formation reaction
Karkon, Elahe Gholamiyan ; et al, Applied Organometallic Chemistry, 2022, 36(11),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  4 h, 110 °C
リファレンス
Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Reaction Conditions
Purkait, Nibadita; et al, Angewandte Chemie, 2018, 57(35), 11427-11431

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Benzoic acid ,  Potassium carbonate Catalysts: Cupric acetate Solvents: Ethyl acetate ;  rt; 80 °C
リファレンス
All-purpose copper catalyst for coupling of ammonium salts and 1° and 2° amines with boronic acid
Wang, Xi; et al, Bulletin of the Korean Chemical Society, 2012, 33(5), 1785-1787

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Properties of the sulfonyl groups. V. General synthesis of p-nitrophenylarylamines (through p-nitrophenylsulfonylguanidines)
Backer, H. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1949, 68, 595-603

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
リファレンス
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium hydroxide Solvents: Dimethyl sulfoxide
リファレンス
Preparation of nitroarylamines
, European Patent Organization, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 2457156-97-5 (carbon nanotube functionalized) Solvents: Polyethylene glycol ;  11 h, 95 °C
リファレンス
Diaza crown-type macromocycle (kryptofix 22) functionalised carbon nanotube for efficient Ni2+ loading; A unique catalyst for cross-coupling reactions
Aalinejad, Michael; et al, Molecular Catalysis, 2020, 494,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux
リファレンス
A convenient preparation of N-alkyl- and N-arylamines by Smiles rearrangement - Synthesis of analogues of diclofenac
Wadia, M. S.; et al, Synthetic Communications, 2003, 33(15), 2725-2736

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Practical Synthesis of Aromatic Dithiocarbamates
Padungros, Panuwat; et al, Synthetic Communications, 2014, 44(16), 2336-2343

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Chloro[dicyclohexyl[2,2′′,4,4′′,6,6′′-hexakis(1-methylethyl)[1,1′:3′,1′′-terphen… Solvents: tert-Butanol ,  Dodecane ;  6 h, 100 °C
リファレンス
A terphenyl phosphine as a highly efficient ligand for palladium-catalysed amination of aryl halides with 1° anilines
Zhou, Fabin; et al, Journal of Catalysis, 2021, 402, 238-243

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Cobalt oxide (CoO) ,  Nickel monoxide ,  Copper oxide (CuO) Solvents: Dimethylformamide ;  19 min, 130 °C
リファレンス
Design, preparation and characterization of aerogel NiO-CuO-CoO/SiO2 nanocomposite as a reusable catalyst for C-N cross-coupling reaction
Ghasemi, Amir Hossein; et al, New Journal of Chemistry, 2020, 44(13), 5056-5063

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-4,5-bis(dimethylamino)-1,3-dihyd… Solvents: 1,2-Dimethoxyethane ;  1 min, rt; 24 h, 80 °C
リファレンス
Efficient and versatile Buchwald-Hartwig amination of (hetero)aryl chlorides using the bis-dimethylamino Pd-PEPPSI-IPr complex precatalyst in the presence of carbonate base
Zhang, Yin; et al, European Journal of Organic Chemistry, 2015, 2015(9), 2042-2050

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Diurea ,  3-(Trimethoxysilyl)propyl chloride ,  Palladium diacetate (supported on biurea-functionalized nanostructured MCM-41) Solvents: Polyethylene glycol ;  9 h, 90 °C
リファレンス
Synthesis and characterization of MCM-41-Biurea-Pd as a heterogeneous nanocatalyst and using its catalytic efficacy in C-C, C-N and C-O coupling reactions
Batmani, Hana; et al, Applied Organometallic Chemistry, 2018, 32(8),

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  12 h, 80 °C
リファレンス
A facile and practical copper diacetate mediated, ligand free C-N cross coupling of trivalent organobismuth compounds with amines and N-heteroarenes
Jadhav, B. D.; et al, RSC Advances, 2016, 6(18), 14531-14537

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Copper bromide (CuBr) ,  Bis(tri-tert-butylphosphine)palladium Solvents: Acetonitrile ;  16 h, 60 °C
リファレンス
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts
Tian, Ze-Yu; et al, Chemical Communications (Cambridge, 2019, 55(79), 11936-11939

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Triethyl phosphite Solvents: Toluene ;  45 min, rt
リファレンス
Synthesis of Di(hetero)arylamines from Nitrosoarenes and Boronic Acids: A General, Mild, and Transition-Metal-Free Coupling
Roscales, Silvia; et al, Organic Letters, 2018, 20(6), 1667-1671

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
リファレンス
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; et al, Inorganica Chimica Acta, 2020, 500,

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Cupric acetate
リファレンス
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

(4-Nitrophenyl)phenylamine Raw materials

(4-Nitrophenyl)phenylamine Preparation Products

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